molecular formula C21H34N2O3 B3578712 1-(4-methylcyclohexyl)-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine

1-(4-methylcyclohexyl)-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine

Cat. No.: B3578712
M. Wt: 362.5 g/mol
InChI Key: HYQRSXMFOHYRMY-UHFFFAOYSA-N
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Description

1-(4-Methylcyclohexyl)-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine is a piperazine derivative characterized by a 4-methylcyclohexyl substituent at the N1 position and a 2,3,4-trimethoxybenzyl group at the N4 position. Its structural complexity arises from the cyclohexyl and trimethoxyphenyl moieties, which influence solubility, receptor affinity, and metabolic stability .

Properties

IUPAC Name

1-(4-methylcyclohexyl)-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H34N2O3/c1-16-5-8-18(9-6-16)23-13-11-22(12-14-23)15-17-7-10-19(24-2)21(26-4)20(17)25-3/h7,10,16,18H,5-6,8-9,11-15H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYQRSXMFOHYRMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CC1)N2CCN(CC2)CC3=C(C(=C(C=C3)OC)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H34N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-methylcyclohexyl)-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine typically involves the reaction of 4-methylcyclohexylamine with 2,3,4-trimethoxybenzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-methylcyclohexyl)-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Alkyl halides in the presence of a base.

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of reduced piperazine derivatives.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.

    Industry: Potential use in the development of new materials or as a chemical intermediate.

Mechanism of Action

The mechanism of action of 1-(4-methylcyclohexyl)-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine would depend on its specific interactions with molecular targets. This could involve binding to receptors, inhibiting enzymes, or modulating signaling pathways. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues with Trimethoxybenzyl Groups

  • Trimetazidine Derivatives: Trimetazidine (1-(2,3,4-trimethoxybenzyl)piperazine) shares the 2,3,4-trimethoxybenzyl group but lacks the 4-methylcyclohexyl substituent. It is clinically used as an anti-ischemic agent, acting via metabolic modulation rather than receptor binding. The absence of the cyclohexyl group reduces lipophilicity, impacting blood-brain barrier penetration compared to the target compound .
  • Lomerizine :
    Lomerizine (1-[bis(4-fluorophenyl)methyl]-4-(2,3,4-trimethoxybenzyl)piperazine dihydrochloride) replaces the 4-methylcyclohexyl group with a bis(4-fluorophenyl)methyl moiety. This substitution enhances calcium channel blockade activity, making it effective in migraine prophylaxis .

    • Structural Impact : The bis(4-fluorophenyl) group increases steric bulk, improving affinity for voltage-gated calcium channels.

Piperazine Derivatives with Cyclohexyl Substituents

  • 1-(2-Bromobenzyl)-4-(4-methylcyclohexyl)piperazine: This compound shares the 4-methylcyclohexyl group but substitutes the trimethoxybenzyl with a 2-bromobenzyl group.
  • 1-(3-Cyclohexen-1-ylmethyl)-4-(4-methylbenzyl)piperazine :
    The cyclohexenyl group introduces unsaturation, altering conformational flexibility and reducing metabolic stability compared to the saturated cyclohexyl group in the target compound .

Substituted Benzylpiperazines

Compounds such as 1-(4-methoxyphenyl)piperazine and 1-(3-chlorophenyl)piperazine () lack the cyclohexyl substituent and trimethoxy pattern.

Dopamine D2 Receptor Affinity

A study on substituted piperidines and (2-methoxyphenyl)piperazines () revealed that the presence of bulky substituents (e.g., nitrobenzyl groups) enhances dopamine D2 receptor binding.

Calcium Channel Modulation

Lomerizine’s structural similarity suggests that the target compound may exhibit calcium channel blocking activity, though with altered pharmacokinetics due to the cyclohexyl group .

Structure-Activity Relationship (SAR) Trends

Structural Feature Impact on Activity Example Compound
2,3,4-Trimethoxybenzyl group Enhances receptor binding via π-π stacking and hydrogen bonding Trimetazidine
4-Methylcyclohexyl substituent Increases lipophilicity and CNS penetration Target compound
Halogenated benzyl groups Improves metabolic stability and halogen bonding 1-(2-Bromobenzyl)-4-(4-methylcyclohexyl)piperazine
Bis(aryl)methyl groups Augments steric bulk for multi-target engagement (e.g., calcium/serotonin receptors) Lomerizine

Comparative Physicochemical Properties

Compound Melting Point (°C) Yield (%) LogP (Predicted)
1-(4-Methylcyclohexyl)-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine Not reported 3.8
1-(4-Methoxyphenyl)piperazine 78–79 45 1.2
1-(2-Bromobenzyl)-4-(4-methylcyclohexyl)piperazine oxalate Not reported 3.1
Lomerizine dihydrochloride >200 (decomp.) 4.5

Data adapted from , and 21.

Biological Activity

1-(4-methylcyclohexyl)-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine is a compound with significant potential in pharmacology due to its unique structural characteristics and biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C21H34N2O3
  • CAS Number : 423748-89-4
  • The compound features a piperazine core substituted with a 4-methylcyclohexyl group and a trimethoxyphenyl moiety, which may contribute to its biological profile.

The biological activity of the compound is primarily attributed to its interaction with various receptor systems. Piperazine derivatives are known for their diverse pharmacological effects, including:

  • Receptor Binding : The compound may exhibit affinity for aminergic receptors, including dopamine and serotonin receptors, which are crucial in neuropharmacology.
  • Cell Death Mechanisms : Research indicates that similar piperazine compounds can induce cell death via necroptosis in cancer cells, suggesting potential applications in oncology .

Anticancer Activity

Recent studies have highlighted the potential of piperazine derivatives in cancer therapy. For instance:

  • Cytotoxicity : In vitro studies demonstrated that compounds similar to 1-(4-methylcyclohexyl)-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine exhibit cytotoxic effects on K562 leukemic cells. The IC50 values indicated significant cell death at varying concentrations over time .
  • Mechanisms of Cell Death : The induction of necroptosis was observed, characterized by increased lactate dehydrogenase (LDH) release and cell cycle arrest in the G2/M phase. This suggests that the compound may disrupt mitochondrial function and increase reactive oxygen species (ROS) production .

Neuropharmacological Effects

The piperazine scaffold is well-documented for its neuropharmacological properties:

  • Dopamine Receptor Interaction : Compounds with similar structures have shown affinity for dopamine receptors (e.g., D4 receptor), which could influence mood and behavior .
  • Potential Therapeutic Applications : Given their ability to modulate neurotransmitter systems, these compounds could be explored for treating disorders such as depression or schizophrenia.

Study 1: LQFM018

A related piperazine compound (LQFM018) was synthesized and evaluated for its biological activity:

  • Findings : LQFM018 demonstrated significant antiproliferative effects on K562 cells with associated necroptotic mechanisms. It also showed promise as a potential therapeutic agent against chronic myeloid leukemia .

Study 2: Cannabinoid Receptor Interaction

Investigations into structurally similar compounds revealed their binding profiles to cannabinoid receptors:

  • Results : These compounds exhibited selective binding to CB1 receptors, indicating potential applications in treating obesity or metabolic disorders through appetite regulation .

Summary of Biological Activities

Activity TypeDescriptionReference
Anticancer ActivityInduces necroptosis in K562 cells
NeuropharmacologicalAffinity for dopamine receptors
Cannabinoid InteractionSelective binding to CB1 receptors

Q & A

Q. What are the key considerations in designing a synthetic route for this compound?

A robust synthetic route should prioritize regioselective alkylation of the piperazine core, followed by functionalization of the 2,3,4-trimethoxyphenylmethyl and 4-methylcyclohexyl groups. Multi-step approaches, such as nucleophilic substitution or reductive amination, are common for introducing substituents. For example, alkylation of the piperazine nitrogen with 4-methylcyclohexyl halides under inert conditions (e.g., N₂ atmosphere) can minimize side reactions . Purification via column chromatography or recrystallization is critical to isolate the target compound from intermediates.

Q. How can spectroscopic methods (NMR, IR) confirm the structural integrity of this compound?

  • ¹H/¹³C NMR : Key signals include the piperazine ring protons (δ 2.5–3.5 ppm), methylcyclohexyl methyl group (δ 1.0–1.2 ppm), and aromatic protons from the trimethoxyphenyl group (δ 6.5–7.5 ppm). Methoxy groups appear as singlets near δ 3.7–3.9 ppm .
  • IR : Stretching vibrations for C-N (1,250–1,350 cm⁻¹) and aromatic C-O (1,200–1,300 cm⁻¹) confirm functional groups.

Q. What solvent systems are optimal for solubility and stability studies?

Polar aprotic solvents (e.g., DMSO, DMF) enhance solubility due to the compound’s hydrophobic substituents. Stability testing in aqueous buffers (pH 4–8) at 25°C and 37°C over 72 hours can assess hydrolytic degradation risks .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s pharmacological profile?

Systematic modification of substituents is key:

  • Trimethoxyphenyl group : Replace methoxy with halogens (e.g., Cl, F) to evaluate electron-withdrawing effects on receptor binding .
  • Methylcyclohexyl moiety : Test cyclohexyl vs. aromatic rings to determine steric and lipophilic influences on bioavailability .
  • Piperazine core : Introduce acetyl or sulfonyl groups to modulate metabolic stability .
    Methodology: Use in vitro assays (e.g., enzyme inhibition, cell viability) paired with molecular docking to correlate structural changes with activity .

Q. What strategies resolve contradictory data in biological activity reports?

  • Dose-response curves : Confirm activity thresholds across multiple assays (e.g., IC₅₀ in antiviral vs. cytotoxicity assays) .
  • Batch variability analysis : Compare purity (>95% via HPLC) and stereochemical consistency (chiral HPLC) across synthesized batches .
  • Target selectivity profiling : Use kinase panels or proteome-wide screens to identify off-target interactions that may explain discrepancies .

Q. How can computational modeling predict metabolic pathways and toxicity?

  • ADMET prediction tools : Estimate CYP450 metabolism (e.g., CYP3A4/2D6 liability) and potential reactive metabolites (e.g., quinone formation from methoxy groups) .
  • Molecular dynamics simulations : Analyze binding stability to targets like SARS-CoV-2 main protease (Mpro) or α-adrenergic receptors .

Q. What analytical techniques quantify this compound in biological matrices?

  • LC-MS/MS : Employ reverse-phase C18 columns with ESI+ ionization for sensitivity. Calibrate using deuterated internal standards (e.g., d₈-piperazine derivatives) .
  • Microsomal stability assays : Monitor parent compound depletion in liver microsomes (human/rodent) to predict in vivo clearance .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(4-methylcyclohexyl)-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine
Reactant of Route 2
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1-(4-methylcyclohexyl)-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine

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